Ethyl 3-bromo-4-pentylbenzoate

Catalog No.
S12276441
CAS No.
1131594-50-7
M.F
C14H19BrO2
M. Wt
299.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-4-pentylbenzoate

CAS Number

1131594-50-7

Product Name

Ethyl 3-bromo-4-pentylbenzoate

IUPAC Name

ethyl 3-bromo-4-pentylbenzoate

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

InChI

InChI=1S/C14H19BrO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3

InChI Key

MGUHBPMSMUXZOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OCC)Br

Ethyl 3-bromo-4-pentylbenzoate is an organic compound classified as an ester. Its molecular formula is C14H17BrO2C_{14}H_{17}BrO_2, and it features a bromine atom attached to the benzene ring, along with a pentyl side chain and an ethyl ester functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both a bromine substituent and a pentyl group, which can influence its reactivity and biological properties.

Typical of esters and brominated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic substitution, leading to the formation of new compounds.
  • Ester Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 3-bromo-4-pentylbenzoic acid and ethanol.
  • Cross-Coupling Reactions: The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other organic molecules.

Ethyl 3-bromo-4-pentylbenzoate can be synthesized through several methods:

  • Bromination of Ethyl 4-pentylbenzoate:
    • Ethyl 4-pentylbenzoate can be brominated using bromine in a solvent like dichloromethane under controlled conditions.
    • Reaction:
      Ethyl 4 pentylbenzoate+Br2Ethyl 3 bromo 4 pentylbenzoate\text{Ethyl 4 pentylbenzoate}+\text{Br}_2\rightarrow \text{Ethyl 3 bromo 4 pentylbenzoate}
  • Esterification:
    • The corresponding 3-bromo-4-pentylbenzoic acid can be reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
    • Reaction:
      3 bromo 4 pentylbenzoic acid+EthanolH2SO4Ethyl 3 bromo 4 pentylbenzoate\text{3 bromo 4 pentylbenzoic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 3 bromo 4 pentylbenzoate}

Ethyl 3-bromo-4-pentylbenzoate has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may serve as precursors for drugs or biologically active compounds.
  • Material Science: It could be used in the development of functional materials due to its unique chemical properties.

Several compounds share structural similarities with Ethyl 3-bromo-4-pentylbenzoate. Here are some examples:

Compound NameMolecular FormulaUnique Features
Ethyl 3-bromo-2-methylbenzoateC11H13BrO2C_{11}H_{13}BrO_2Methyl group instead of pentyl
Ethyl 4-bromobenzoateC9H9BrO2C_{9}H_{9}BrO_2No alkyl substituent on the benzene ring
Ethyl 3-chloro-4-pentylbenzoateC14H17ClO2C_{14}H_{17}ClO_2Chlorine instead of bromine
Ethyl 3-nitro-4-pentylbenzoateC14H17NO2C_{14}H_{17}NO_2Nitro group instead of bromine

Uniqueness

Ethyl 3-bromo-4-pentylbenzoate's uniqueness lies in its specific combination of a bromine atom and a pentyl group on the benzene ring, which may confer distinct physical and chemical properties compared to other halogenated benzoates. This configuration could influence its reactivity patterns and biological interactions differently than those of structurally similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

298.05684 g/mol

Monoisotopic Mass

298.05684 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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